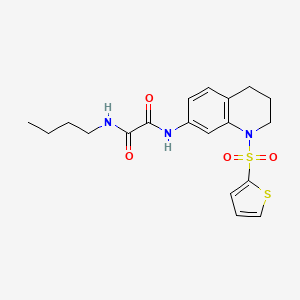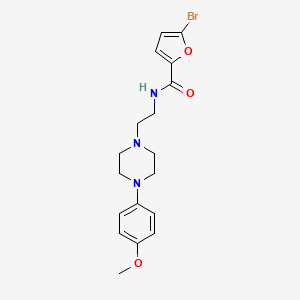
3-Methoxy-4-(trifluoromethyl)benzaldehyde
Descripción general
Descripción
3-Methoxy-4-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS number 945003-38-3 . It has a molecular weight of 204.15 . This compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and an aldehyde group (-CHO) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used as reagents in the synthesis of various substances. For example, 3-(Trifluoromethyl)benzaldehyde has been used in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which are potent antitumor agents .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204.15 .Aplicaciones Científicas De Investigación
Oxidation Mechanism and Kinetic Studies
Research on the oxidation of methoxy benzaldehydes, including 3-Methoxy derivatives, by benzimidazolium fluorochromate (BIFC) in aqueous acetic acid medium reveals insights into their reaction mechanisms and kinetic behavior. These studies indicate that methoxy-substituted benzaldehydes are oxidized to the corresponding carboxylic acids, with the reaction being first order with respect to the oxidant, substrate, and hydrogen ions. This work has implications for understanding the reactivity and potential applications of methoxy benzaldehydes in synthetic chemistry (Malik, Asghar, & Mansoor, 2016).
Spectroscopic and Structural Analysis
Another study focuses on the synthesis and characterization of a compound involving 3-Methoxy-4-(trifluoromethyl)benzaldehyde, highlighting the use of spectroscopic techniques like MS, IR, NMR, and UV-visible spectroscopy for structural determination. Such research underscores the compound's utility in the field of crystallography and material science, providing foundational information for further applications in these areas (Özay, Yıldız, Ünver, & Durlu, 2013).
Comparative Molecular and Vibrational Studies
Comparative analysis of molecular structures and vibrational spectral studies of methoxy benzaldehydes, including 3-Methoxy derivatives, has been carried out to explore their physical and chemical properties. Such studies are crucial for applications in manufacturing dyes, perfumes, flavorings, and potentially in health and agriculture industries. The research also delves into quantum mechanical calculations to understand the compounds' geometrical parameters, energies, vibrational wave numbers, and thermodynamic constants, which are essential for their applications in various fields (Yadav, Sharma, & Kumar, 2018).
Synthesis for Non-linear Optical Applications
Vanillin, a similar methoxy benzaldehyde, has been studied for its potential in second harmonic generation, an aspect of non-linear optics. This research highlights the synthesis and growth of vanillin crystals to explore their opto-electrical applications, particularly in the ultra-violet and near-infrared wavelength regions. Such studies open up new avenues for using methoxy benzaldehydes in advanced optical technologies (Singh, Singh, Singh, & Singh, 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of various pharmaceutical intermediates , suggesting that it may interact with a variety of biological targets.
Mode of Action
As a benzaldehyde derivative, it may participate in various chemical reactions such as aldol reactions . These reactions could potentially alter the function of its biological targets.
Propiedades
IUPAC Name |
3-methoxy-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRCMFYUQKUYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]propanamide](/img/structure/B2794908.png)
![ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate](/img/structure/B2794910.png)
![2-methyl-N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2794912.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2794918.png)
![[3-Chloro-5-(ethanesulfonyl)phenyl]methanol](/img/structure/B2794920.png)
![[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2794921.png)
![2-(4-methylbenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2794922.png)
![N-(2,6-diethylphenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2794924.png)



![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2794931.png)